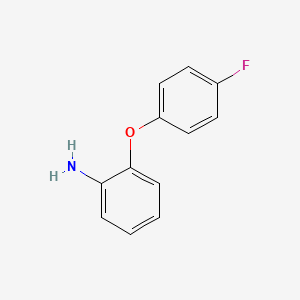

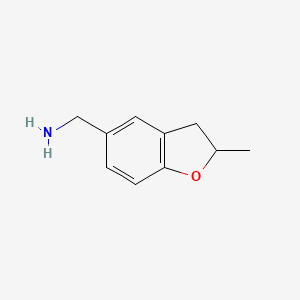

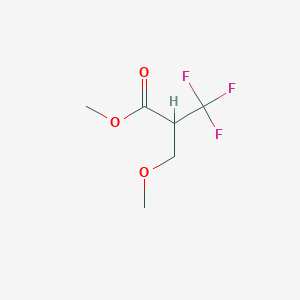

![molecular formula C18H22N2OS B1309727 2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide CAS No. 763128-02-5](/img/structure/B1309727.png)

2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide

説明

The compound 2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide is a derivative of acetamide with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, similar compounds with sulfanyl acetamide groups have been synthesized and characterized, indicating a general interest in this class of compounds for their biological activity and potential as pharmaceutical agents.

Synthesis Analysis

The synthesis of related sulfanyl acetamide compounds involves various starting materials and reagents to introduce the sulfanyl group and the acetamide moiety to the aromatic rings. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized from nitrophenols and chlorophenols, indicating a multi-step process that includes nitration, reduction, and sulfonation reactions . The synthesis of these compounds is typically characterized by spectroscopic methods such as FAB mass spectrometry, IR, and NMR spectroscopy.

Molecular Structure Analysis

The molecular structure of sulfanyl acetamide derivatives is often characterized by a folded conformation, where the aromatic rings are inclined at various angles relative to each other due to the presence of the thioacetamide bridge . X-ray crystallography has been used to determine the precise geometry of these molecules, revealing intramolecular hydrogen bonds that stabilize the folded conformation . The inclination angles between the pyrimidine and benzene rings in similar compounds have been reported to range from approximately 42 to 68 degrees .

Chemical Reactions Analysis

The reactivity of sulfanyl acetamide derivatives can lead to the formation of polyfunctionalized heterocyclic compounds, as seen in the synthesis and reactions of 2-cyano-N-(4-sulfamoylphenyl) acetamide . These reactions often involve the nucleophilic attack on the electrophilic carbon of the acetamide group or the participation of the sulfanyl group in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl acetamide derivatives are influenced by their molecular structure and the nature of their substituents. Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify characteristic vibrational modes and to study the effects of rehybridization and hyperconjugation . The presence of intramolecular and intermolecular hydrogen bonds, as well as other non-covalent interactions, can be analyzed through natural bond orbital (NBO) analysis and Hirshfeld surface analysis . These studies provide insights into the stability and electronic behavior of the molecules.

科学的研究の応用

Synthesis and Characterization

Research on the synthesis and characterization of derivatives related to 2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide has led to the development of sulfanilamide derivatives with comprehensive studies on their physical, chemical, and crystallographic properties. Lahtinen et al. (2014) synthesized four sulfanilamide derivatives and characterized them using a variety of spectroscopic methods, including IR, NMR, UV-Vis spectra, and crystallographic analysis to examine their molecular conformations and thermal properties (Lahtinen et al., 2014). These studies are pivotal for understanding the fundamental properties of these compounds and their potential applications in various fields.

Antimicrobial Activity

Derivatives of 2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide have been investigated for their antimicrobial properties. Chalenko et al. (2019) explored the synthesis and antiexudative activity of pyrolin derivatives, showing significant findings in the domain of new drug development with potential biological activities, including antimicrobial properties (Chalenko et al., 2019). These studies contribute to the ongoing search for new antimicrobial agents and provide a foundation for further research in pharmacological applications.

Antiviral and Anticancer Potential

Investigations into the antiviral and anticancer potential of compounds related to 2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide have demonstrated promising results. For instance, Mary et al. (2020) conducted a quantum chemical insight into the molecular structure, drug likeness, and molecular docking of novel anti-COVID-19 molecules, highlighting the potential of these compounds in antiviral therapies (Mary et al., 2020). Additionally, Zyabrev et al. (2022) evaluated the in vitro anticancer activity of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, presenting a new direction for anticancer drug development (Zyabrev et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-(4-aminophenyl)sulfanyl-N-(4-butylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-2-3-4-14-5-9-16(10-6-14)20-18(21)13-22-17-11-7-15(19)8-12-17/h5-12H,2-4,13,19H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVXGSIJWMJKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407453 | |

| Record name | 2-[(4-Aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide | |

CAS RN |

763128-02-5 | |

| Record name | 2-[(4-Aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-AMINOPHENYL)THIO)-N-(4-BUTYLPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

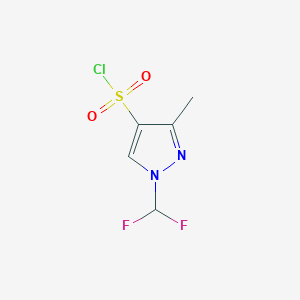

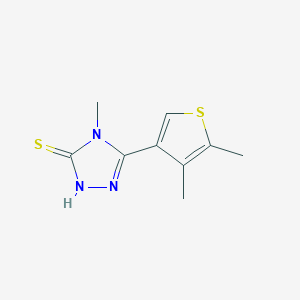

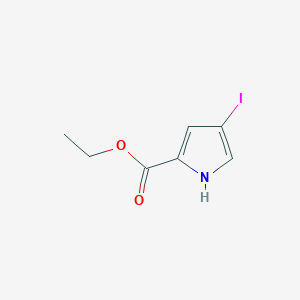

![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)